molecular formula C21H32N4O2S B3789487 2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B3789487
M. Wt: 404.6 g/mol
InChI Key: RYFBGOFBCRHDAM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, and an ethanol group . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It’s a part of many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the piperazine ring, and the attachment of the ethoxybenzyl and dimethylamino groups . The exact synthesis process would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, a piperazine ring, and an ethanol group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The compound, due to the presence of various functional groups, can undergo a variety of chemical reactions. For instance, the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Properties

IUPAC Name

2-[4-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2S/c1-4-27-19-7-5-17(6-8-19)14-25-11-10-24(15-18(25)9-12-26)16-20-13-22-21(28-20)23(2)3/h5-8,13,18,26H,4,9-12,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFBGOFBCRHDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CN=C(S3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

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